An In-Depth Technical Guide to the Mechanism of Action of Complement-Modulating Therapeutics: GEM-103 and GT103
An In-Depth Technical Guide to the Mechanism of Action of Complement-Modulating Therapeutics: GEM-103 and GT103
The designation "GJ103" appears to encompass several distinct therapeutic candidates with similar nomenclature. This guide provides a detailed examination of the mechanism of action for two of these agents, GEM-103 and GT103, based on publicly available preclinical and clinical data. A third agent, DNTH103, is also briefly mentioned. This document is intended for researchers, scientists, and drug development professionals.
GEM-103: A Recombinant Human Complement Factor H for Age-Related Macular Degeneration
GEM-103 is a recombinantly produced, full-length version of human complement factor H (CFH). It is under investigation as a potential therapy for age-related macular degeneration (AMD), particularly in individuals with genetic variants of CFH that are associated with an increased risk of the disease.[1][2][3][4] The core mechanism of GEM-103 is to restore the regulation of the alternative complement pathway in the eye, thereby preventing excessive complement activation and subsequent tissue damage.[1][5]
Core Mechanism of Action
The complement system, a crucial component of innate immunity, can become dysregulated in AMD, leading to inflammation and cell death. CFH is a key regulator of the alternative complement pathway. GEM-103, as a recombinant form of CFH, is designed to supplement or replace dysfunctional native CFH.[1][6] Its primary functions include:
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Decay-Accelerating Activity (DAA): GEM-103 promotes the decay of C3 convertase (C3bBb), a key amplification enzyme in the alternative pathway. This action suppresses the positive feedback loop of C3b amplification.[1]
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Cofactor Activity (CA): GEM-103 acts as a cofactor for Factor I-mediated cleavage of C3b into its inactive form, iC3b. This prevents the formation of new C3 convertase.[1][3]
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Surface Protection: By recognizing polyanions on host cell surfaces, GEM-103 selectively protects these surfaces from complement-mediated damage.[1]
Quantitative Data: In Vitro Functional Activity
Preclinical studies have demonstrated that the in vitro functional activity of GEM-103 is comparable to that of native human serum-derived CFH (sdCFH).[1][2][4]
| Assay Type | Parameter | GEM-103 | Native sdCFH | Significance |
| Cofactor Activity | EC50 | 0.21 ± 0.06 µM | 0.20 ± 0.09 µM | p = 0.81 |
| Hemolysis Protection | EC50 | 0.33 ± 0.16 µM | 0.46 ± 0.06 µM | p = 0.81 |
Experimental Protocols
The following are summaries of the key experimental methodologies used to assess the in vitro functional activity of GEM-103[2][4]:
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C3b Binding and C3 Convertase Decay-Accelerating Activity (DAA): These activities were evaluated using surface plasmon resonance (SPR). In these assays, the binding of GEM-103 and sdCFH to C3b and their ability to accelerate the decay of C3 convertase were measured and compared across a range of concentrations.[2][4]
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Cofactor Activity (CA) Assay: The cofactor activity of GEM-103 was measured using a fluorescence-based assay. This method utilizes the fluorescent probe 8-anilinonaphthalene-1-sulfonic acid (ANS), which has a higher affinity for C3b than its cleaved product, iC3b. The assay measures the decrease in fluorescence as C3b is cleaved by Factor I in the presence of GEM-103 or sdCFH as a cofactor.[2][3][4]
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Hemolysis Assay: The ability of GEM-103 to protect cells from complement-mediated lysis was assessed using a colorimetric hemolysis assay. Sheep erythrocytes, which are protected by CFH from lysis in human serum, were incubated with CFH-depleted normal human serum in the presence of varying concentrations of GEM-103 or sdCFH. The protective effect was quantified by measuring the amount of hemoglobin released.[1][2][4]
Signaling Pathway Visualization
Caption: Role of GEM-103 in regulating the alternative complement pathway.
GT103: An Anti-Complement Factor H Antibody for Non-Small Cell Lung Cancer
GT103 is a fully human monoclonal antibody that targets complement factor H (CFH) found on the surface of some cancer cells.[1] It is being investigated in combination with pembrolizumab for the treatment of advanced or metastatic non-small cell lung cancer (NSCLC).[1] The primary mechanism of GT103 is to overcome the tumor's evasion of the complement system and to stimulate an anti-tumor immune response.[3][7]
Core Mechanism of Action
Some tumor cells protect themselves from the immune system by expressing CFH on their surface. GT103 binds to a specific epitope on this tumor-associated CFH, thereby initiating a cascade of anti-tumor activities[2][3]:
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Complement-Dependent Cytotoxicity (CDC): By binding to CFH on tumor cells, GT103 facilitates the deposition of complement C3 split products, leading to the formation of the membrane attack complex and subsequent tumor cell lysis.[2][3][8]
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Antibody-Dependent Cellular Phagocytosis (ADCP): GT103 opsonizes tumor cells, marking them for phagocytosis by immune cells like macrophages.[2][3]
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Immunogenic Cell Death: GT103 treatment increases the translocation of calreticulin to the plasma membrane of tumor cells, a "danger signal" that promotes an adaptive immune response.[2][3]
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B-Cell Activation: The anti-tumor activity of GT103 in vivo has been shown to be dependent on B-cells, suggesting a role in stimulating a broader anti-tumor humoral response.[2][3]
Experimental Protocols
The following experimental approaches have been used to elucidate the mechanism of action of GT103[2][3]:
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Complement Deposition Assays: Flow cytometry is used to measure the deposition of complement components, such as C3b/iC3b, on the surface of NSCLC cell lines (e.g., A549 and NCI-H460) after treatment with GT103 in the presence of normal human serum.[2]
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Antibody-Dependent Cellular Phagocytosis (ADCP) Assays: These assays typically involve co-culturing tumor cells labeled with a fluorescent dye with macrophages (e.g., bone marrow-derived macrophages) in the presence of GT103. The extent of phagocytosis is then quantified by flow cytometry.
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Calreticulin Translocation Analysis: Western blotting of plasma membrane and total cell lysates from tumor cells treated with GT103 is used to detect the increased presence of calreticulin on the cell surface.[2]
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In Vivo Tumor Models: Syngeneic mouse models of lung cancer are utilized to evaluate the in vivo anti-tumor activity of GT103 and to study its effects on the tumor microenvironment, including the role of different immune cell populations like B-cells.[2]
Signaling Pathway Visualization
Caption: Multi-faceted anti-tumor mechanism of action of GT103.
DNTH103 (Claseprubart)
DNTH103, also known as claseprubart, is another therapeutic agent in clinical development. It is currently being evaluated in a Phase 2 trial for generalized myasthenia gravis (gMG). As of the current date, detailed preclinical data and specifics regarding its mechanism of action are not extensively available in the public domain.
Disclaimer: This document is based on a review of publicly accessible scientific literature and clinical trial information. The information provided is for educational and research purposes only.
References
- 1. researchgate.net [researchgate.net]
- 2. Complement factor H targeting antibody GT103 in refractory non-small cell lung cancer: a phase 1b dose escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complement factor H: a novel innate immune checkpoint in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. citeab.com [citeab.com]
- 5. Protocol for the murine antibody-dependent cellular phagocytosis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cn.aminer.org [cn.aminer.org]
- 7. researchgate.net [researchgate.net]
- 8. Complement Factor H Antibodies from Lung Cancer Patients Induce Complement-Dependent Lysis of Tumor Cells, Suggesting a… [ouci.dntb.gov.ua]
